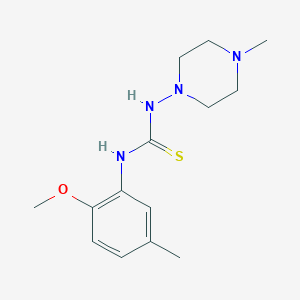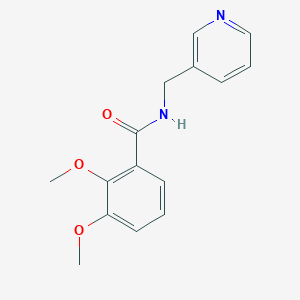
N-2-biphenylyl-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-biphenylyl-4-chlorobenzenesulfonamide, also known as BP4, is a chemical compound that has gained significant attention in scientific research. BP4 has been synthesized in various ways and has shown potential in several applications, including as a fluorescent probe, an inhibitor of carbonic anhydrase, and a potential anti-cancer drug.
Mechanism of Action
The mechanism of action of N-2-biphenylyl-4-chlorobenzenesulfonamide is not fully understood but is thought to involve the inhibition of carbonic anhydrase. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrase can disrupt several physiological processes, including acid-base balance, respiration, and bone resorption.
N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to selectively bind to the active site of carbonic anhydrase and inhibit its activity. The binding of N-2-biphenylyl-4-chlorobenzenesulfonamide to carbonic anhydrase is thought to involve the formation of a covalent bond between the sulfonamide group of N-2-biphenylyl-4-chlorobenzenesulfonamide and the zinc ion in the active site of carbonic anhydrase.
Biochemical and Physiological Effects
N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrase can disrupt several physiological processes, including acid-base balance, respiration, and bone resorption. N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of N-2-biphenylyl-4-chlorobenzenesulfonamide in cancer cells is not fully understood but is thought to involve the inhibition of carbonic anhydrase and the induction of apoptosis.
Advantages and Limitations for Lab Experiments
N-2-biphenylyl-4-chlorobenzenesulfonamide has several advantages and limitations for lab experiments. One of the main advantages of N-2-biphenylyl-4-chlorobenzenesulfonamide is its selectivity for carbonic anhydrase. N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to selectively bind to carbonic anhydrase and emit fluorescence upon binding, allowing for the detection of carbonic anhydrase activity in biological samples. N-2-biphenylyl-4-chlorobenzenesulfonamide has also been shown to be a potent inhibitor of carbonic anhydrase, with an inhibition constant (Ki) in the low nanomolar range.
One of the limitations of N-2-biphenylyl-4-chlorobenzenesulfonamide is its potential toxicity. N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to be cytotoxic to several cell lines at high concentrations. However, the cytotoxicity of N-2-biphenylyl-4-chlorobenzenesulfonamide is thought to be related to its inhibition of carbonic anhydrase, rather than a direct toxic effect.
Future Directions
There are several future directions for research on N-2-biphenylyl-4-chlorobenzenesulfonamide. One potential direction is the development of N-2-biphenylyl-4-chlorobenzenesulfonamide as a diagnostic tool for carbonic anhydrase-related diseases, such as glaucoma and epilepsy. Another potential direction is the development of N-2-biphenylyl-4-chlorobenzenesulfonamide as an anti-cancer drug. Further studies are needed to fully understand the mechanism of action of N-2-biphenylyl-4-chlorobenzenesulfonamide in cancer cells and to optimize its efficacy and safety as a therapeutic agent.
In addition, the synthesis of N-2-biphenylyl-4-chlorobenzenesulfonamide could be optimized to increase the yield and purity of the compound. The development of new synthesis methods could also lead to the discovery of new analogs of N-2-biphenylyl-4-chlorobenzenesulfonamide with improved properties.
Conclusion
In conclusion, N-2-biphenylyl-4-chlorobenzenesulfonamide, or N-2-biphenylyl-4-chlorobenzenesulfonamide, is a chemical compound that has shown potential in several scientific research applications. N-2-biphenylyl-4-chlorobenzenesulfonamide has been synthesized in various ways and has been studied as a fluorescent probe, an inhibitor of carbonic anhydrase, and a potential anti-cancer drug. The mechanism of action of N-2-biphenylyl-4-chlorobenzenesulfonamide is thought to involve the inhibition of carbonic anhydrase, and it has been shown to have several biochemical and physiological effects. N-2-biphenylyl-4-chlorobenzenesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
N-2-biphenylyl-4-chlorobenzenesulfonamide can be synthesized in several ways, including the reaction of 2-biphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 2-biphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a catalyst, such as copper(II) chloride. The yield of N-2-biphenylyl-4-chlorobenzenesulfonamide can vary depending on the synthesis method used.
Scientific Research Applications
N-2-biphenylyl-4-chlorobenzenesulfonamide has shown potential in several scientific research applications. One of the most significant applications is as a fluorescent probe for detecting carbonic anhydrase activity. Carbonic anhydrase is an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to selectively bind to carbonic anhydrase and emit fluorescence upon binding, allowing for the detection of carbonic anhydrase activity in biological samples.
N-2-biphenylyl-4-chlorobenzenesulfonamide has also been studied as an inhibitor of carbonic anhydrase. Inhibition of carbonic anhydrase has potential therapeutic applications, including in the treatment of glaucoma, epilepsy, and cancer. N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to be a potent inhibitor of carbonic anhydrase, with an inhibition constant (Ki) in the low nanomolar range.
In addition to its applications in carbonic anhydrase research, N-2-biphenylyl-4-chlorobenzenesulfonamide has also shown potential as an anti-cancer drug. N-2-biphenylyl-4-chlorobenzenesulfonamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of N-2-biphenylyl-4-chlorobenzenesulfonamide in cancer cells is not fully understood but is thought to involve the inhibition of carbonic anhydrase and the induction of apoptosis.
properties
IUPAC Name |
4-chloro-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c19-15-10-12-16(13-11-15)23(21,22)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVRTETWKHUANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-2-yl)-4-chlorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)


![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)
![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)
![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)

![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)
![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)